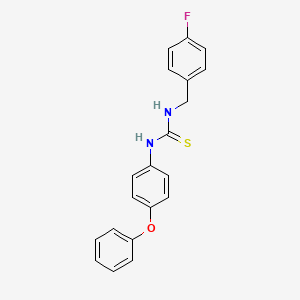

![molecular formula C17H19ClN4 B6062706 2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6062706.png)

2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles that are abundant in nature and play a crucial role in the metabolism of all living cells .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a copper-catalyzed approach . This strategy uses various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines depends on the location of the nitrogen atom in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve a copper-catalyzed approach . This strategy uses various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The substrates 5-arylpyrazolo[1,5-a]pyrimidine-7-amines with fluorine and chlorine groups at the 4-position of the benzene ring were able to undergo the reaction successfully .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as 2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. Each section focuses on a unique field of application.

Pharmacology and Drug Development

This compound has shown potential in pharmacology, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Research has indicated its potential as an anti-inflammatory and analgesic agent due to its ability to modulate specific pathways involved in inflammation and pain .

Cancer Research

In cancer research, this compound has been studied for its cytotoxic effects on cancer cells. It has demonstrated the ability to inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound’s mechanism of action involves the disruption of cell cycle progression and induction of apoptosis in malignant cells .

Neuroscience

The compound has applications in neuroscience, particularly in the study of neurodegenerative diseases. It has been investigated for its neuroprotective properties, which could be beneficial in conditions such as Alzheimer’s and Parkinson’s diseases. The compound’s ability to cross the blood-brain barrier and its interaction with neural receptors make it a valuable tool for neurological research .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. This application is particularly important in the context of rising antibiotic resistance .

Agricultural Sciences

In agricultural sciences, the compound has been explored for its potential as a pesticide or herbicide. Its chemical structure allows it to interfere with the growth and development of certain pests and weeds, providing an alternative to traditional chemical pesticides. This application could contribute to more sustainable agricultural practices .

Material Science

The compound’s unique chemical properties have also found applications in material science. It has been used in the synthesis of novel materials with specific properties, such as enhanced thermal stability and conductivity. These materials have potential applications in various industries, including electronics and manufacturing .

Environmental Science

In environmental science, this compound has been studied for its potential in pollution control. Its ability to degrade certain pollutants and its role in bioremediation processes make it a valuable tool for environmental cleanup efforts. Research is ongoing to optimize its use in treating contaminated water and soil .

Biochemical Research

Finally, the compound has applications in biochemical research as a probe or marker. Its distinct chemical structure allows it to be used in various assays and experiments to study biochemical pathways and interactions. This application is crucial for advancing our understanding of complex biological systems .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . These compounds have shown a therapeutic interest and have already been approved for use as therapeutics . Therefore, the future directions of “2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its therapeutic potential.

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

Based on the structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it can be hypothesized that it may interact with its target protein (such as cdk2) and inhibit its function . This inhibition could lead to disruption of the cell cycle and induction of apoptosis in cancer cells .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

Based on the potential inhibition of cdk2, it can be hypothesized that the compound may induce cell cycle arrest and apoptosis, particularly in cancer cells .

properties

IUPAC Name |

2-(3-chlorophenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4/c1-10(2)19-15-8-11(3)20-17-12(4)16(21-22(15)17)13-6-5-7-14(18)9-13/h5-10,19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDFMKHNXMWBQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

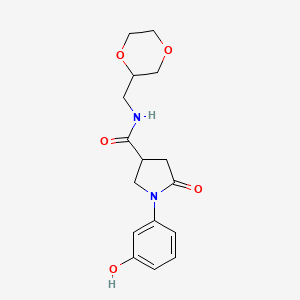

![2-(3-chlorophenyl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6062625.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6062633.png)

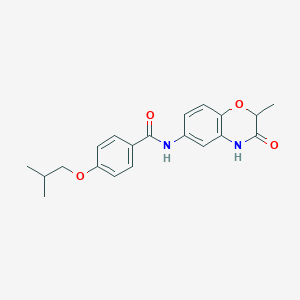

![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxy-6-iodophenoxy)acetic acid](/img/structure/B6062636.png)

![7-[2-(1H-pyrazol-1-yl)butanoyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6062641.png)

![3-(2-chlorophenyl)-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6062648.png)

![12-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6062687.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6062691.png)

![2-[4-(2,3-difluorobenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6062697.png)

![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)

![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)

![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)